3-(4-Methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one
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Overview
Description
3-(4-Methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Thioether Formation:
Methoxyphenyl Substitution: The methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, these compounds may be explored for their therapeutic potential, particularly in the treatment of cancer, bacterial infections, and inflammatory diseases.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives may interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets could include kinases, proteases, or other critical proteins in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound with a simpler structure.
2-Phenylquinazolin-4(3H)-one: A similar compound with a phenyl group instead of the methoxyphenyl group.
3-(4-Hydroxyphenyl)-2-((2-(3-hydroxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one: A hydroxylated analog.
Uniqueness
The uniqueness of 3-(4-Methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
CAS No. |
754230-01-8 |
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Molecular Formula |
C24H20N2O4S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C24H20N2O4S/c1-29-18-12-10-17(11-13-18)26-23(28)20-8-3-4-9-21(20)25-24(26)31-15-22(27)16-6-5-7-19(14-16)30-2/h3-14H,15H2,1-2H3 |
InChI Key |
UMSQBRXLQRZGFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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